5-bromo-1H-indole-4-carboxylic acid
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Overview
Description
5-bromo-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. This compound, specifically, has a bromine atom at the 5th position and a carboxylic acid group at the 4th position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indole-4-carboxylic acid typically involves the bromination of indole derivatives. One common method includes the reaction of 5-bromo-1H-indole with triethyl orthoformate and subsequent hydrolysis to yield the carboxylic acid . Another method involves the use of pyridine and trichloroacetyl chloride in anhydrous tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature and stirring overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or other nucleophiles in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can modify the carboxylic acid group.
Scientific Research Applications
5-bromo-1H-indole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1H-indole-4-carboxylic acid depends on its specific application. In biological systems, indole derivatives often interact with multiple receptors and enzymes, modulating various biochemical pathways. The bromine atom and carboxylic acid group can influence the compound’s binding affinity and specificity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indole-2-carboxylic acid
- 5-bromo-1H-indole-3-carboxylic acid
- 5-fluoro-1H-indole-4-carboxylic acid
Uniqueness
5-bromo-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromine atom and carboxylic acid group can affect the compound’s electronic properties and interactions with other molecules, making it a valuable compound for targeted synthesis and research .
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-bromo-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11H,(H,12,13) |
InChI Key |
KJVMWYWXKXHOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)C(=O)O)Br |
Origin of Product |
United States |
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